molecular formula C11H13N B1678468 Pargyline CAS No. 555-57-7

Pargyline

カタログ番号: B1678468
CAS番号: 555-57-7
分子量: 159.23 g/mol
InChIキー: DPWPWRLQFGFJFI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

パルギリンは、化学名N-ベンジル-N-メチルプロプ-2-イン-1-アミンで知られており、不可逆的な選択的モノアミンオキシダーゼB阻害剤です。 1960年代に、「ユートニル」というブランド名で降圧剤として導入されました パルギリンはモノアミン神経伝達物質の分解を阻害するため、脳内での利用可能性を高めます .

2. 製法

パルギリンは、無溶媒合成を含むさまざまな方法で合成できます。 一般的な方法の1つは、A3カップリング反応で、アルデヒド、アルキン、アミンを触媒の存在下で組み合わせます 。このグリーンアプローチは環境に優しく効率的です。 工業生産方法は一般的に同様の合成経路を大規模に行い、高収率と高純度を確保します .

化学反応の分析

パルギリンは、いくつかの種類の化学反応を受けます。

    酸化: パルギリンは酸化されてさまざまな誘導体になります。

    還元: 還元反応は、パルギリンの官能基を修飾できます。

    置換: パルギリンは、置換反応を受け、1つの官能基が別の官能基に置き換わります。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤が含まれます。 形成される主な生成物は、使用される特定の反応条件と試薬によって異なります .

4. 科学研究の応用

パルギリンは、科学研究の応用範囲が広い:

科学的研究の応用

Neurological Applications

Pargyline has primarily been recognized for its role in treating neurological disorders, particularly in the management of Parkinson's disease. Its mechanism involves the inhibition of monoamine oxidase enzymes, which play a crucial role in the metabolism of neurotransmitters such as dopamine.

Parkinson's Disease Treatment

  • This compound is noted for its irreversible inhibition of monoamine oxidase B (MAO-B), which is beneficial in increasing dopamine levels in patients with Parkinson's disease. It has been used as an adjunct therapy to enhance the efficacy of other dopaminergic treatments .

Cognitive Enhancement

  • Recent studies have indicated that this compound may improve cognitive function in animal models. For instance, it has been shown to enhance performance in memory tasks in mice subjected to scopolamine-induced cognitive impairment .

Oncology Applications

Emerging research highlights this compound's potential as an anti-cancer agent, particularly through its effects on cell proliferation and apoptosis.

Prostate Cancer Studies

  • This compound has demonstrated significant effects on prostate cancer cell lines (DU145 and PC-3). It induces cell cycle arrest and promotes apoptosis by regulating key apoptosis-related genes. In studies, this compound treatment led to a notable decrease in the S phase of the cell cycle and an increase in the G1 phase, indicating its potential to inhibit cancer cell proliferation .

Epigenetic Therapy

This compound's role as an inhibitor of lysine-specific demethylase 1 (LSD1) positions it as a novel therapeutic agent in epigenetic therapy.

Osteoporosis Treatment

  • Research indicates that this compound can rescue osteogenic differentiation in bone marrow-derived stem cells under osteoporotic conditions. By enhancing histone methylation at key gene promoters associated with bone formation, this compound shows promise for treating osteoporosis .

Clinical Implications

  • The application of this compound in bone tissue engineering suggests a potential pathway for developing therapies that address osteoporosis through epigenetic modulation .

Pharmacological Properties

This compound exhibits unique pharmacological properties that contribute to its therapeutic effects:

PropertyDescription
Type Non-selective irreversible MAOI
Selectivity Slight preference for MAO-B over MAO-A
IC50 Values MAO-B: 8.20 nM; MAO-A: 11.52 nM
Clinical Use Initially used for hypertension; now explored for cancer and neurological disorders .

Renal Protection

  • A study indicated that this compound administration improved renal function post-ischaemia by reducing inflammation and preserving renal architecture, highlighting its protective effects beyond neurological applications .

Mood Disorders

  • There are documented cases where this compound treatment led to manic episodes in patients with affective disorders, underscoring the need for careful monitoring during treatment .

作用機序

パルギリンは、セロトニン、ドーパミン、ノルエピネフリンなどの神経伝達物質を分解する酵素であるモノアミンオキシダーゼBの活性を阻害することでその効果を発揮します。 この酵素を阻害することにより、パルギリンは脳内のこれらの神経伝達物質のレベルを高め、さまざまな生理学的効果をもたらします また、降圧作用に役割を果たすイミダゾリン受容体にも高親和性で結合します .

6. 類似の化合物との比較

パルギリンは、クロルギリン、ラサギリン、セレギリンなどの他のモノアミンオキシダーゼ阻害剤と似ています。

  • クロルギリン
  • ラサギリン
  • セレギリン

パルギリンを際立たせているのは、モノアミンオキシダーゼBの不可逆的阻害と、イミダゾリン受容体への追加の結合です 。この二重作用は、その独自の薬理学的プロファイルに寄与しています。

類似化合物との比較

Pargyline is similar to other monoamine oxidase inhibitors such as:

  • Clorgyline
  • Rasagiline
  • Selegiline

What sets this compound apart is its irreversible inhibition of monoamine oxidase B and its additional binding to the imidazoline receptor . This dual action contributes to its unique pharmacological profile.

生物活性

Pargyline is a monoamine oxidase (MAO) inhibitor primarily known for its role in treating Parkinson's disease and its potential anti-cancer properties. This article explores the biological activities of this compound, focusing on its effects on cellular proliferation, apoptosis, and cell cycle regulation in various cancer cell lines, as well as its mechanism of action.

Overview of this compound

This compound is classified as a non-selective MAO inhibitor, affecting both MAO-A and MAO-B isoforms. Its primary clinical application has been in the management of Parkinson's disease, where it helps increase levels of monoamines such as dopamine by inhibiting their degradation. Recent studies have also highlighted its potential in oncology, particularly in inhibiting cancer cell proliferation and inducing apoptosis.

This compound's biological activity is largely attributed to its inhibition of monoamine oxidase, which plays a crucial role in the metabolism of neurotransmitters. By inhibiting this enzyme, this compound increases the availability of neurotransmitters and may influence various signaling pathways involved in cell growth and survival.

Prostate Cancer

Recent studies have demonstrated that this compound exhibits significant anti-proliferative effects on prostate cancer cells (LNCaP-LN3, DU145, and PC-3). The following table summarizes the findings from various studies regarding this compound's impact on these cell lines:

Cell Line Concentration Effect on Proliferation Cell Cycle Phase Changes Induction of Apoptosis
LNCaP-LN30.5 - 2 mMDecreased proliferation (dose-dependent)Increased G1 phase; decreased S phaseYes (significant at 2 mM)
DU1453 mMInhibited proliferationIncreased G1 and G2 phases; decreased S phaseYes (***P<0.001)
PC-33 mMInhibited proliferationSimilar to DU145Yes (***P<0.001)

In one study, LNCaP-LN3 cells treated with this compound showed a marked decrease in cellular proliferation over time. Specifically, cells exposed to 2 mM this compound for 120 hours exhibited a three-fold reduction in proliferation compared to control cells . Additionally, flow cytometry analyses indicated that this compound treatment led to an increase in the proportion of cells in the G1 phase while decreasing those in the S phase .

Breast Cancer

This compound has also been studied for its effects on breast cancer cell lines. In a study involving human breast cancer cells, treatment with this compound resulted in significant alterations in cell cycle distribution and increased apoptosis rates. The findings suggest that this compound may play a role in overcoming adaptive resistance mechanisms in aggressive breast cancer types .

Case Studies

  • Prostate Cancer Study
    • Objective: To evaluate the effects of this compound on cellular proliferation and apoptosis in prostate cancer cell lines.
    • Methodology: LNCaP-LN3 cells were treated with varying concentrations of this compound. Cell viability was assessed using MTT assays.
    • Results: A dose-dependent inhibition of cell proliferation was observed, with significant increases in apoptosis rates at higher concentrations (2 mM) after 48 hours .
  • Breast Cancer Study
    • Objective: To investigate the potential anti-cancer effects of this compound on breast cancer cells.
    • Methodology: Human breast cancer cells were treated with this compound, and subsequent changes in cell cycle dynamics were analyzed.
    • Results: this compound treatment led to increased G1 phase arrest and enhanced apoptotic responses compared to untreated controls .

特性

IUPAC Name

N-benzyl-N-methylprop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-3-9-12(2)10-11-7-5-4-6-8-11/h1,4-8H,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWPWRLQFGFJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023423
Record name Pargyline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pargyline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015563
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

9.98e-02 g/L
Record name Pargyline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015563
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

MAOIs act by inhibiting the activity of monoamine oxidase, thus preventing the breakdown of monoamine neurotransmitters and thereby increasing their availability. There are two isoforms of monoamine oxidase, MAO-A and MAO-B. MAO-A preferentially deaminates serotonin, melatonin, epinephrine and norepinephrine. MAO-B preferentially deaminates phenylethylamine and trace amines. Pargyline functions by inhibiting the metabolism of catecholamines and tyramine within presynaptic nerve terminals. Catecholamines cause general physiological changes that prepare the body for physical activity (fight-or-flight response). Some typical effects are increases in heart rate, blood pressure, blood glucose levels, and a general reaction of the sympathetic nervous system.
Record name Pargyline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01626
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

555-57-7
Record name Pargyline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=555-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pargyline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pargyline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01626
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pargyline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pargyline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.275
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PARGYLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MV14S8G3E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pargyline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015563
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

N-(4-chlorobenzyl)-N-methyl-2-propinylamine; N-(2-chlorobenzyl)-N-methyl-2-propinylamine;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pargyline
Reactant of Route 2
Reactant of Route 2
Pargyline
Reactant of Route 3
Reactant of Route 3
Pargyline
Reactant of Route 4
Reactant of Route 4
Pargyline
Reactant of Route 5
Reactant of Route 5
Pargyline
Reactant of Route 6
Reactant of Route 6
Pargyline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。